N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]pyridine-4-carbohydrazide
Description
N'-[(1E)-3,3-Dimethyl-5-oxocyclohexylidene]pyridine-4-carbohydrazide is a hydrazone derivative featuring a pyridine-4-carbohydrazide core linked to a 3,3-dimethyl-5-oxocyclohexylidene moiety. This compound combines a rigid cyclohexenone ring with a polar oxo group and hydrophobic dimethyl substituents, which collectively influence its chemical reactivity and biological interactions. The hydrazone linkage (-NH-N=CH-) enables conjugation between the pyridine and cyclohexylidene groups, facilitating π-π stacking and hydrogen bonding with biological targets .
Properties
IUPAC Name |
N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-14(2)8-11(7-12(18)9-14)16-17-13(19)10-3-5-15-6-4-10/h3-6H,7-9H2,1-2H3,(H,17,19)/b16-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLOJJVJYQBSDP-WJDWOHSUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NNC(=O)C2=CC=NC=C2)CC(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C/C(=N\NC(=O)C2=CC=NC=C2)/CC(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]pyridine-4-carbohydrazide typically involves the reaction of pyridine-4-carbohydrazide with 3,3-dimethyl-5-oxocyclohexanone under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N’-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or cyclohexylidene group are replaced with other groups.
Condensation: It can also undergo condensation reactions with aldehydes or ketones to form new compounds.
Scientific Research Applications
N’-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]pyridine-4-carbohydrazide has been explored for various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N’-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, which can disrupt normal cellular processes .
Comparison with Similar Compounds
Key Structural Features :
- Pyridine-4-carbohydrazide : Provides a planar aromatic system for π-π interactions and hydrogen bonding via the hydrazide group.
- Cyclohexylidene moiety : The 3,3-dimethyl-5-oxocyclohexylidene group introduces rigidity and lipophilicity, enhancing membrane penetration and target binding.
- Oxo group : The ketone at position 5 of the cyclohexane ring can participate in hydrogen bonding and metal coordination.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table highlights structural differences and biological activities between the target compound and related pyridine-carbohydrazide derivatives:
Key Reaction Parameters :
- Temperature: 60–80°C (optimizes yield without side reactions).
- Solvent: Ethanol or methanol (polar protic solvents favor imine formation).
- Catalysis: Acetic acid or p-toluenesulfonic acid (accelerates dehydration).
Comparatively, adamantane-containing analogs () require bulky adamantane derivatives, complicating synthesis due to steric hindrance. Quinazoline derivatives () involve multi-step reactions, including thiolation and phase-transfer catalysis, increasing synthetic complexity.
Biological Activity
N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]pyridine-4-carbohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H17N3O2
- Molecular Weight : 259.3 g/mol
- IUPAC Name : N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]pyridine-4-carboxamide
The compound features a pyridine ring connected to a hydrazide moiety, which is known for its diverse biological properties.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may inhibit certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, potentially leading to therapeutic effects against various diseases.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 12 | 100 |
2. Antitumor Activity
This compound has also shown promise in antitumor applications. A study evaluated its cytotoxic effects on several cancer cell lines, revealing that it can induce apoptosis in cancer cells.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 25 | Apoptosis induction |
| MCF-7 | 30 | Cell cycle arrest |
| A549 | 20 | Increased ROS production |
Study on Antimicrobial Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers tested the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as a lead compound for antibiotic development.
Study on Antitumor Properties
Another study investigated the antitumor properties of the compound against human breast cancer cells (MCF-7). The results demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers, suggesting its potential role in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
